2-Hydroxydibenzofuran-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxydibenzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-10-5-8-7-3-1-2-4-11(7)17-12(8)6-9(10)13(15)16/h1-6,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRCZQZZFQIUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151992 | |
| Record name | 2-Hydroxydibenzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-36-5 | |
| Record name | 2-Hydroxy-3-dibenzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hydroxydibenzofuran-3-carboxylic acid | |
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| Record name | 2-Hydroxy-3-dibenzofurancarboxylic acid | |
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| Record name | 2-Hydroxydibenzofuran-3-carboxylic acid | |
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| Record name | 2-hydroxydibenzofuran-3-carboxylic acid | |
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| Record name | 2-Hydroxy-3-dibenzofurancarboxylic acid | |
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Synthetic Methodologies and Strategies for 2 Hydroxydibenzofuran 3 Carboxylic Acid and Its Analogues
Historical Synthetic Routes to the Dibenzofuran (B1670420) Core
The construction of the fundamental dibenzofuran skeleton has been a subject of chemical exploration for over a century. Early methods often relied on harsh reaction conditions and offered limited control over substitution patterns. One of the classical approaches involves the cyclization of diphenyl ether derivatives. For instance, the Pschorr cyclization, a reaction that proceeds via the intramolecular cyclization of a diazonium salt, has been historically employed to form the central furan (B31954) ring of the dibenzofuran system.
Another foundational method is the Ullmann condensation, which can be adapted to create the diaryl ether linkage necessary for subsequent cyclization. These early routes, while groundbreaking for their time, often suffered from low yields and a lack of regioselectivity, making the synthesis of specifically substituted derivatives like 2-hydroxydibenzofuran-3-carboxylic acid a formidable challenge.
Targeted Synthesis of this compound
The targeted synthesis of this compound necessitates a more controlled and regioselective approach than the historical methods allowed. Modern strategies focus on either the construction of the dibenzofuran ring from appropriately pre-functionalized precursors or the selective functionalization of a pre-existing dibenzofuran nucleus.
Key Precursors and Starting Materials
The selection of appropriate starting materials is critical for the successful synthesis of this compound. A plausible retrosynthetic analysis suggests that the target molecule could be assembled from precursors that already contain the key functional groups or their protected forms.
| Precursor Type | Example Precursor | Rationale |
| Substituted Biphenyls | 2,2'-dihydroxy-3-methoxybiphenyl | Can undergo oxidative cyclization to form the dibenzofuran core. The methoxy (B1213986) group can be a precursor to the hydroxyl group. |
| Substituted Diphenyl Ethers | 2-bromo-2'-hydroxydiphenyl ether | Can be cyclized via intramolecular coupling reactions. |
| Functionalized Benzofurans | Substituted benzofuran-2-carboxylic acids | Can be used to build the second benzene (B151609) ring through annulation reactions. |
Regioselective Functionalization Approaches
Achieving the specific 2-hydroxy-3-carboxy substitution pattern on the dibenzofuran scaffold is a primary challenge. Several strategies can be envisioned to achieve this regioselectivity:
Directed Ortho-Metalation (DoM): This powerful technique allows for the selective deprotonation and subsequent functionalization of an aromatic ring at a position ortho to a directing group. For instance, starting with 2-hydroxydibenzofuran (B1202526) (or its protected form), a directing group could facilitate lithiation at the C3 position, which can then be quenched with carbon dioxide to introduce the carboxylic acid group.
Halogen-Dance Reaction followed by Functionalization: A halogen atom, strategically placed on the dibenzofuran ring, can be "walked" to a different position under specific basic conditions. This can be followed by metal-halogen exchange and subsequent carboxylation.
Electrophilic Aromatic Substitution: The inherent reactivity of the dibenzofuran ring can be exploited. The electron-rich nature of the ring system, particularly when activated by a hydroxyl or methoxy group at the C2 position, can direct electrophiles to the C3 position. However, controlling the regioselectivity of such reactions can be challenging and may lead to mixtures of isomers.
Multi-step Reaction Sequences and Overall Yield Optimization
A likely multi-step synthesis of this compound could involve the following conceptual sequence:
Synthesis of a 2-Substituted Dibenzofuran: A key intermediate would be a dibenzofuran derivative with a functional group at the C2 position that can either be converted to a hydroxyl group or act as a directing group for the subsequent C3 functionalization. A common precursor is 2-methoxydibenzofuran, which can be synthesized from commercially available starting materials.
Introduction of the Carboxylic Acid Group at C3: Using a regioselective method such as directed ortho-metalation on 2-methoxydibenzofuran, a carboxyl group can be introduced at the C3 position.
Deprotection: The final step would involve the conversion of the C2 substituent to a hydroxyl group, for example, by demethylation of the methoxy group using reagents like boron tribromide (BBr₃).
Novel Synthetic Pathways to this compound
Modern organic synthesis has seen the advent of powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance. These approaches are highly relevant to the synthesis of complex molecules like this compound.
Green Chemistry Principles in Synthesis Design
Modern synthetic strategies for constructing the dibenzofuran core increasingly incorporate the principles of green chemistry to enhance sustainability. nih.gov Key approaches include the use of transition-metal-catalyzed reactions and metal-free alternatives that offer greater efficiency and reduce environmental impact compared to traditional methods. researchgate.netresearchgate.net
Palladium-catalyzed reactions are prominent in forming the dibenzofuran skeleton. For instance, methods involving phenol-directed C-H activation and subsequent C-O cyclization provide an efficient route, using air as a benign oxidant. acs.orgresearchgate.net The use of reusable catalysts, such as Pd/C, for the cyclization of intermediates like o-iododiaryl ethers under ligand-free conditions, further aligns with green chemistry by simplifying purification and minimizing catalyst waste. organic-chemistry.orgbiointerfaceresearch.com Metal-free approaches offer an even greener alternative. One such method involves the synthesis of dibenzofurans from fluorinated biphenyls using an alumina (B75360) catalyst, which serves as the oxygen source and avoids the need for other reagents. researchgate.net These catalytic methods exemplify green principles by maximizing atom economy, avoiding hazardous reagents, and improving energy efficiency. nih.govresearchgate.net
Table 1: Green Chemistry Approaches for Dibenzofuran Synthesis
| Synthetic Strategy | Key Features | Green Principles Illustrated |
| Pd-catalyzed C-H activation/C-O cyclization | Uses air as the oxidant; phenol (B47542) directs the reaction. acs.orgresearchgate.net | Use of catalytic reagents, safer solvents/reagents. nih.gov |
| Reusable Pd/C catalyst | Ligand-free conditions for cyclization of o-iododiaryl ethers. organic-chemistry.org | Catalysis, waste prevention. nih.gov |
| Metal-free synthesis on alumina | Alumina acts as both catalyst and oxygen source for cyclization of fluorinated biphenyls. researchgate.net | Use of safer solvents/auxiliaries, catalysis. nih.gov |
Photochemical and Electrochemical Synthetic Strategies
Emerging synthetic methodologies for dibenzofuran and related heterocyclic structures leverage photochemistry and electrochemistry to drive reactions under mild conditions, often avoiding harsh reagents.
Photochemical Synthesis: Photoinduced reactions provide a powerful tool for forming the C-O bond necessary for the dibenzofuran core. One strategy involves the intramolecular cyclization of o-arylphenols via an electron transfer (eT) pathway. acs.org This metal-free and photocatalyst-free procedure can be accomplished by irradiating the substrate with UV light, leading to the formation of substituted dibenzofurans in low to moderate yields. acs.org While direct photochemical synthesis of this compound is not prominently documented, the methods developed for related benzofuran (B130515) and dibenzofuran structures indicate the potential of this approach. acs.orgresearchgate.net
Electrochemical Synthesis: Electrosynthesis offers another green alternative by using electrical current to mediate redox reactions, thereby replacing chemical oxidants or reductants. While the direct electrochemical synthesis of the dibenzofuran core of this compound is a developing area, related structures have been successfully synthesized using this technique. For example, dihydrobenzofurans can be prepared through the electrochemical coupling of alkenes with a phenoxy cation generated by oxidation. nih.gov The avoidance of external oxidants and transition-metal catalysts in such electrochemical reactions represents a significant advantage. researchgate.net These examples demonstrate the feasibility of applying electrochemical methods to the synthesis of complex heterocyclic systems like dibenzofurans.
Derivatization Strategies for this compound
The presence of three distinct reactive sites—the hydroxyl group, the carboxylic acid group, and the aromatic dibenzofuran core—allows for a wide range of derivatization strategies to modify the structure and properties of this compound.
Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group is a versatile handle for introducing a variety of functionalities through etherification and esterification.
Etherification: Williamson ether synthesis is a classic and reliable method for converting the hydroxyl group into an ether. This reaction involves deprotonating the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This method allows for the introduction of a wide array of alkyl and substituted alkyl groups.
Esterification: The hydroxyl group can be acylated to form an ester by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine). This reaction is typically high-yielding and provides access to a diverse range of ester derivatives, which can alter the molecule's electronic and solubility properties.
Modifications at the Carboxylic Acid Group (e.g., Amidation, Esterification, Decarboxylation)
The carboxylic acid moiety at the 3-position is readily transformed into other functional groups, significantly expanding the chemical space accessible from the parent molecule.
Amidation: The formation of amides from the carboxylic acid is a common and important transformation. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting acyl chloride readily reacts with primary or secondary amines to yield the corresponding amide. nih.gov Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a wide variety of coupling reagents (e.g., HATU, DCC, EDCI) under mild conditions. nih.govresearchgate.net These methods are highly versatile and allow for the synthesis of a large library of amide derivatives. lookchemmall.com
Esterification: The carboxylic acid can be converted to an ester through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a standard procedure. youtube.com This is an equilibrium process, and the yield can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. youtube.com Alternatively, reaction with alkyl halides under basic conditions can also yield esters.
Decarboxylation: The removal of the carboxylic acid group can be achieved under certain conditions, although it can be challenging for aromatic carboxylic acids. Thermal decarboxylation often requires high temperatures. Catalytic methods, sometimes employing copper salts in solvents like quinoline, can facilitate the reaction at lower temperatures. The success of decarboxylation depends on the stability of the resulting carbanion intermediate.
Electrophilic and Nucleophilic Substitutions on the Dibenzofuran Core
The aromatic rings of the dibenzofuran core are susceptible to substitution reactions, although the regioselectivity is directed by the existing hydroxyl and carboxylic acid groups.
Electrophilic Substitution: The dibenzofuran nucleus is electron-rich and readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. ekb.egrsc.org Studies on the nitration of unsubstituted dibenzofuran show that substitution occurs preferentially at the 2-position, followed by the 3-position. rsc.orgacs.org For this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group, combined with the deactivating, meta-directing effect of the carboxylic acid, would likely direct incoming electrophiles to the 1- and 4-positions.
Nucleophilic Substitution: Nucleophilic aromatic substitution on the electron-rich dibenzofuran ring is generally difficult and requires the presence of strong electron-withdrawing groups or the use of highly activated substrates (e.g., polyfluorinated derivatives). researchgate.net Therefore, direct nucleophilic displacement of a leaving group on the unmodified dibenzofuran core of the title compound is not a typical derivatization pathway. Such transformations would likely require prior introduction of activating groups or the use of metal-catalyzed cross-coupling reactions.
Introduction of Diverse Functionalities via Advanced Coupling Reactions
Modern synthetic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions to introduce a vast array of functionalities onto aromatic cores. To apply these methods to this compound, the dibenzofuran nucleus would first need to be halogenated (e.g., brominated or iodinated) at a specific position. The resulting aryl halide can then serve as a substrate for various coupling reactions.
Table 2: Advanced Coupling Reactions for Functionalizing Dibenzofurans
| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Aryl halide + Organoboron reagent | Palladium catalyst + Base | C-C |
| Heck Coupling | Aryl halide + Alkene | Palladium catalyst + Base | C-C |
| Buchwald-Hartwig Amination | Aryl halide + Amine | Palladium catalyst + Base | C-N |
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is an extremely versatile method for creating biaryl structures or introducing alkyl or vinyl groups. mdpi.com Applying this to a halogenated derivative of this compound would enable the synthesis of a wide range of substituted analogues.
Heck-Matsuda Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst to form a new C-C bond, resulting in a substituted alkene. nih.govnih.gov This reaction provides a direct method for the vinylation of the dibenzofuran core. researchgate.net
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a go-to method for synthesizing aryl amines and can be used to introduce primary, secondary, or even heterocyclic amines onto the dibenzofuran skeleton. nih.gov This reaction is known for its broad substrate scope and functional group tolerance. dntb.gov.ua
Comparative Analysis of Synthetic Efficiencies and Selectivities
The construction of the dibenzofuran skeleton, the essential backbone of this compound, is primarily achieved through two strategic bond formations: intramolecular C-O bond formation (O-arylation) or intramolecular C-C bond formation. Modern synthetic chemistry has seen a shift from harsh, classical methods to more efficient and selective catalytic processes, particularly those employing palladium (Pd) and copper (Cu).
A key strategy for synthesizing the dibenzofuran core involves the intramolecular O-arylation of 2-arylphenols or 2-(2′-haloaryl)phenols. lookchem.com The classical method for this transformation is the Ullmann condensation, which traditionally required stoichiometric amounts of copper and high reaction temperatures. However, recent advancements have led to catalytic versions that proceed under milder conditions with significantly improved efficiency. For instance, a highly efficient intramolecular C-O coupling can be achieved using a catalytic system of copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand, achieving yields of up to 97%. researchgate.net
The comparison in the table below illustrates the significant improvement in efficiency offered by a one-pot catalytic approach.
This table represents a comparative summary of reaction conditions for a one-pot Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling to form a dibenzofuran motif, based on findings described in the literature. lookchem.com
Selectivity, particularly regioselectivity, is the other critical pillar of an effective synthesis for a molecule like this compound. The substitution pattern on the final product is dictated by the functionalities present on the starting materials. Therefore, synthetic strategies that build the dibenzofuran core from pre-functionalized precursors offer the highest degree of selectivity.
The Suzuki and other palladium-catalyzed cross-coupling reactions are exceptionally valuable in this regard. nih.gov They allow for the precise and high-yield coupling of a chosen substituted aryl halide with a substituted arylboronic acid. By carefully selecting these precursors, chemists can construct a biphenyl (B1667301) intermediate with the hydroxyl and eventual carboxylic acid groups (or their precursors) in the correct positions for the subsequent cyclization to form the desired dibenzofuran isomer exclusively. This pre-installation of functional groups is generally superior to attempting to functionalize the dibenzofuran core after its formation, a process that often suffers from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate.
The table below provides a comparative overview of the primary strategic approaches to the dibenzofuran core, highlighting their relative merits in terms of efficiency and selectivity.
This table compares the two major retrosynthetic approaches for constructing the dibenzofuran ring system.
Chemical Reactivity and Transformation Mechanisms of 2 Hydroxydibenzofuran 3 Carboxylic Acid
Aromatic Reactivity of the Dibenzofuran (B1670420) Moiety
The dibenzofuran nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. The presence of the activating hydroxyl group and the deactivating carboxylic acid group on one of the benzene (B151609) rings significantly influences the position and rate of these reactions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of dibenzofurans. The substitution pattern is determined by the inherent reactivity of the dibenzofuran core and the directing effects of the existing substituents. For the parent dibenzofuran, electrophilic attack generally occurs at the 2, 8, 3, and 7 positions due to the activating effect of the oxygen atom in the furan (B31954) ring.
In 2-Hydroxydibenzofuran-3-carboxylic acid, the powerful activating and ortho-, para-directing hydroxyl group at the 2-position, along with the deactivating and meta-directing carboxylic acid group at the 3-position, creates a complex regiochemical landscape. The hydroxyl group, being a strong activating group, will predominantly direct incoming electrophiles. The likely positions for electrophilic attack are ortho and para to the hydroxyl group. The C1 and C4 positions are the most probable sites for substitution.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Electrophile | Predicted Major Product(s) |
| Nitration | NO₂⁺ | 1-Nitro-2-hydroxydibenzofuran-3-carboxylic acid and 4-Nitro-2-hydroxydibenzofuran-3-carboxylic acid |
| Halogenation | Br⁺, Cl⁺ | 1-Halo-2-hydroxydibenzofuran-3-carboxylic acid and 4-Halo-2-hydroxydibenzofuran-3-carboxylic acid |
| Sulfonation | SO₃ | This compound-1-sulfonic acid and this compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | 1-Acyl-2-hydroxydibenzofuran-3-carboxylic acid and 4-Acyl-2-hydroxydibenzofuran-3-carboxylic acid |
| Friedel-Crafts Alkylation | R⁺ | 1-Alkyl-2-hydroxydibenzofuran-3-carboxylic acid and 4-Alkyl-2-hydroxydibenzofuran-3-carboxylic acid |
Note: The formation of the 4-substituted isomer might be sterically hindered by the adjacent benzene ring.
Nucleophilic aromatic substitution (SNAr) on the dibenzofuran ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. In this compound, the presence of the electron-donating hydroxyl group further disfavors classical SNAr reactions on the substituted ring. However, if a suitable leaving group, such as a halogen, were introduced onto the ring system, particularly at a position activated by other electron-withdrawing groups, nucleophilic substitution could become feasible.
The regioselectivity of electrophilic aromatic substitution is primarily governed by the powerful activating effect of the hydroxyl group. As an oxygen-containing substituent, it is a strong ortho-, para-director. The carboxylic acid group is a deactivating, meta-directing group. The synergistic and antagonistic effects of these two groups determine the ultimate substitution pattern. The activating nature of the hydroxyl group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it. The C1 and C4 positions are electronically favored. Steric hindrance may play a role in the relative yields of the C1 and C4 substituted products.
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group at the C2 position is a key site of reactivity.
The hydroxyl group imparts acidic properties to the molecule due to the stability of the corresponding phenoxide ion. The presence of the adjacent electron-withdrawing carboxylic acid group is expected to increase the acidity of the phenolic proton compared to phenol (B47542) itself. Conversely, the carboxylic acid group is also acidic. The relative acidity of the phenolic and carboxylic protons can be estimated by considering their respective pKa values. Generally, carboxylic acids are significantly more acidic than phenols.
Table 2: Estimated Acidity of Functional Groups in this compound
| Functional Group | Estimated pKa | Comments |
| Carboxylic Acid | ~4-5 | Expected to be the more acidic proton. |
| Phenolic Hydroxyl | ~8-10 | Less acidic than the carboxylic acid, but more acidic than a simple phenol due to the influence of the adjacent carboxyl group. |
The hydroxyl group can also act as a weak base by protonation of the oxygen atom in strongly acidic media.
The phenolic hydroxyl group is susceptible to oxidation. Oxidation can lead to the formation of quinone-like structures, and under harsh conditions, may result in ring-opening of the furan moiety or degradation of the aromatic system. The ease of oxidation will be influenced by the presence of other substituents on the dibenzofuran ring.
The hydroxyl group itself is not readily reduced. Reduction of the dibenzofuran ring system, however, can be achieved under certain conditions. Catalytic hydrogenation, for instance, can saturate the aromatic rings. The conditions required for the reduction of the dibenzofuran core are typically harsh and would likely also reduce the carboxylic acid group.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid at the C3 position offers another site for chemical transformations.
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uk This reduction is a common transformation for carboxylic acids and proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. Catalytic hydrogenation can also be employed, though it may also affect the aromatic rings of the dibenzofuran system depending on the catalyst and reaction conditions.
Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity
The presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and a carboxylic acid (-COOH) group (also a hydrogen bond donor and acceptor) in proximity on the dibenzofuran scaffold allows for significant hydrogen bonding. This can occur both within a single molecule (intramolecular) and between different molecules (intermolecular).
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen of the 2-hydroxyl group and the carbonyl oxygen of the 3-carboxylic acid group. This creates a stable six-membered ring-like structure. This phenomenon is common in ortho-hydroxy carboxylic acids. quora.com The formation of this internal hydrogen bond can:
Increase Acidity of the Phenolic Proton: By stabilizing the resulting phenoxide anion through hydrogen bonding, it can lower the pKa of the hydroxyl group.
Decrease Acidity of the Carboxylic Proton: The involvement of the carbonyl oxygen in a hydrogen bond can slightly reduce the acidity of the carboxylic acid group.
Influence Conformation: It locks the molecule into a more planar conformation, which can affect how it interacts with other reagents. In related molecules like 1-benzofuran-2,3-dicarboxylic acid, a strong intramolecular hydrogen bond is observed between the two carboxyl groups, which is preserved even during co-crystallization with bases. nih.gov
Impact Reactivity: The reactivity of the carbonyl group in condensation or addition reactions may be sterically hindered or its electrophilicity may be altered by this internal hydrogen bond.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are also prominent. Carboxylic acids are well-known to form strong hydrogen-bonded dimers, where two molecules are linked via hydrogen bonds between their carboxylic acid groups. quora.com Furthermore, the hydroxyl group can participate in hydrogen bonding with the carboxylic acid groups of neighboring molecules. These intermolecular interactions lead to the formation of extended networks, which can:
Elevate Melting and Boiling Points: Significant energy is required to overcome these strong intermolecular forces.
Reduce Solubility: Solubility in non-polar solvents is typically low due to the strong, polar hydrogen bonding network.
Affect Reaction Kinetics: In the solid state, the fixed arrangement of molecules can influence reactivity. In solution, the disruption of these hydrogen bonds by the solvent is a critical first step for many reactions. The choice of solvent can compete with and disrupt these bonding patterns, thereby influencing reaction pathways. unito.it
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group is a primary site of chemical reactivity, enabling a variety of transformations.
Decarboxylation Mechanisms and Conditions
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction typically requires high temperatures. However, the presence of the ortho-hydroxyl group in this compound can facilitate this process.
The mechanism likely proceeds through a cyclic transition state, similar to that seen in salicylic (B10762653) acid and other β-keto acids. The ortho-hydroxyl group can act as a proton shuttle. The reaction is believed to involve the formation of a transient zwitterionic intermediate or a concerted process where the phenolic proton is transferred to the carbon atom at the 4-position, leading to the expulsion of CO₂ and the formation of 2-hydroxydibenzofuran (B1202526).
Conditions:
Thermal Decarboxylation: Heating the compound, either neat or in a high-boiling solvent like N,N-dimethylformamide or quinoline, can induce decarboxylation. google.com The required temperature can be high, but often lower than for aromatic acids lacking an ortho-hydroxyl group.
Catalytic Decarboxylation: The presence of a catalyst, such as copper salts or strong acids, can lower the reaction temperature and improve yields. For many heterocyclic carboxylic acids, decarboxylation can be achieved by heating in an aprotic polar solvent with an organic acid catalyst. google.com
Simple aliphatic carboxylic acids are resistant to decarboxylation, but the reaction proceeds more readily when there are electron-withdrawing groups or a double bond attached to the α-carbon. libretexts.org
Reactivity in Condensation and Addition Reactions
The carboxylic acid group can undergo condensation reactions with various nucleophiles, typically after activation, to form esters, amides, and other derivatives.
Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) via Fischer esterification yields the corresponding ester.
Amide Formation: Direct reaction with an amine is generally unfavorable and requires very high temperatures. More commonly, the carboxylic acid is first converted to a more reactive intermediate (see 3.3.3) or a coupling agent (like dicyclohexylcarbodiimide, DCC) is used to facilitate the reaction at milder temperatures. nih.gov
Addition Reactions: The carbonyl group of a carboxylic acid is generally not reactive enough to undergo addition reactions like Grignard reagents directly. The acidic proton would first quench the organometallic reagent. Reduction to the corresponding alcohol (2-hydroxy-3-(hydroxymethyl)dibenzofuran) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Condensation reactions involving carboxylic acids are fundamental in organic synthesis for creating C-N (amide) and C-O (ester) bonds. nih.gov
Formation of Anhydrides, Acid Halides, and Other Reactive Intermediates
To enhance the reactivity of the carboxylic acid group for nucleophilic acyl substitution, it is often converted into more reactive intermediates.
Acid Halide Formation: The most common method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 2-hydroxydibenzofuran-3-carbonyl chloride. nih.gov Phosphorus pentachloride (PCl₅) can also be used. The hydroxyl group would likely need to be protected (e.g., as an acetate (B1210297) or methoxy (B1213986) ether) prior to this reaction to prevent unwanted side reactions.
Anhydride (B1165640) Formation:
Symmetrical Anhydrides: Can be formed by reacting the acid chloride with the sodium salt of the carboxylic acid. niscpr.res.inmasterorganicchemistry.com Alternatively, two equivalents of the carboxylic acid can be treated with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).
Mixed Anhydrides: Reaction of the acid chloride with a different carboxylate salt can produce an unsymmetrical anhydride. niscpr.res.in The reaction of a carboxylic acid with an acid halide is a common route to anhydride synthesis. masterorganicchemistry.comyoutube.com
These reactive intermediates are not typically isolated but are generated in situ to react with nucleophiles like amines, alcohols, or carbanions to form amides, esters, and ketones, respectively.
| Intermediate | Reagent for Formation | Key Characteristics |
| Acid Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Highly reactive, moisture-sensitive, powerful acylating agent. |
| Acid Anhydride | Dehydrating agents (e.g., P₄O₁₀), or reaction of an acid chloride with a carboxylate salt. niscpr.res.inmasterorganicchemistry.com | Less reactive than acid chlorides but still potent acylating agents; useful in synthesis. |
This is an interactive data table. You can sort and filter the data.
Ring-Opening and Rearrangement Reactions of the Dibenzofuran Core
The dibenzofuran ring system is a stable, aromatic heterocyclic core, and its ring-opening or rearrangement requires forcing conditions. The substituents can influence the regioselectivity of such reactions.
Ring-Opening: Cleavage of the ether linkage in the central furan ring is a plausible but difficult transformation. It may be achieved under potent reductive conditions (e.g., sodium in liquid ammonia) or through harsh oxidative cleavage. The presence of the hydroxyl group can direct cleavage reactions.
Rearrangement Reactions: While less common for the stable dibenzofuran system, rearrangement reactions are known in the synthesis of related benzofurans. For instance, the Perkin rearrangement involves the base-catalyzed conversion of a 3-halocoumarin into a benzofuran-2-carboxylic acid. nih.govfao.org This involves a ring-opening (fission) of the coumarin (B35378) lactone followed by an intramolecular nucleophilic attack to form the new five-membered furan ring. nih.gov Although this is a synthetic route to a related structure rather than a reaction of the dibenzofuran itself, it illustrates the types of rearrangements that furan-containing heterocycles can undergo under specific conditions.
Photochemical and Thermal Transformations
Photochemical Transformations: Aromatic compounds with phenolic hydroxyl groups and carboxylic acid groups can be susceptible to photochemical reactions. Irradiation with UV light could potentially lead to decarboxylation, radical formation, or rearrangement. The extended π-system of the dibenzofuran core can absorb UV light, potentially leading to excited states that undergo reactions not observed under thermal conditions.
Thermal Transformations: As discussed previously (3.3.1), the primary thermal transformation is decarboxylation upon heating to yield 2-hydroxydibenzofuran. At very high temperatures, further decomposition and charring would occur. In the presence of certain reagents, other thermal rearrangements or cyclization reactions might be possible, although such reactions for this specific molecule are not widely documented.
Mechanistic Investigations using Kinetic Isotope Effects and Spectroscopic Intermediates
Detailed mechanistic studies elucidating the chemical reactivity and transformation pathways of this compound through the analysis of kinetic isotope effects and the direct observation of spectroscopic intermediates are not extensively available in the current scientific literature. Such investigations are crucial for a fundamental understanding of reaction mechanisms, including the identification of rate-determining steps and the characterization of transient species.
In the absence of specific data for this compound, a general overview of how these techniques are applied to analogous aromatic compounds can provide a framework for potential future studies.
Kinetic Isotope Effects (KIEs):
The kinetic isotope effect is a powerful tool for probing the rate-determining step of a chemical reaction. It involves comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant KIE (typically kH/kD > 2) is often indicative of C-H bond cleavage being involved in or before the rate-determining step.
For reactions involving this compound, such as electrophilic aromatic substitution, decarboxylation, or oxidation, the determination of KIEs could provide significant mechanistic insights. For instance, in an electrophilic aromatic substitution reaction, the absence of a primary KIE would suggest that the initial attack of the electrophile is the rate-determining step, rather than the subsequent deprotonation to restore aromaticity.
A hypothetical study on the bromination of this compound could yield data similar to that presented in Table 1.
Table 1: Hypothetical Kinetic Isotope Effect Data for the Bromination of this compound
| Substrate | Rate Constant (k, M⁻¹s⁻¹) | kH/kD | Mechanistic Implication |
| This compound | 1.2 x 10⁻³ | 1.1 | C-H bond cleavage is not the rate-determining step. |
| This compound-d₁ | 1.1 x 10⁻³ |
Note: This data is hypothetical and for illustrative purposes only.
Spectroscopic Intermediates:
The direct detection and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. Techniques such as UV-Vis, NMR, and mass spectrometry can be employed to identify and study these transient species. For instance, in the transformation of this compound, it might be possible to observe the formation of charged intermediates or radical species, depending on the reaction conditions.
The study of reaction intermediates can be challenging due to their inherent instability and short lifetimes. However, techniques like flash photolysis or stopped-flow spectroscopy can be utilized to study fast reactions and detect fleeting intermediates.
Should research be conducted on the oxidation of this compound, one might expect to observe intermediates that could be characterized by their spectroscopic signatures, as hypothetically detailed in Table 2.
Table 2: Hypothetical Spectroscopic Data for Intermediates in the Oxidation of this compound
| Proposed Intermediate | Spectroscopic Technique | Key Observational Data |
| Phenoxy Radical | Electron Paramagnetic Resonance (EPR) | g-factor ≈ 2.004, characteristic hyperfine coupling constants |
| Quinone-like species | UV-Vis Spectroscopy | New absorption band in the visible region (e.g., 400-500 nm) |
Note: This data is hypothetical and for illustrative purposes only.
Computational and Theoretical Studies of 2 Hydroxydibenzofuran 3 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity and physical properties. For derivatives of benzofuran (B130515) carboxylic acids, Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy in predicting molecular properties. nih.gov
Frontier Molecular Orbitals and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap generally implies lower reactivity and greater kinetic stability. nih.gov
For analogous benzofuran derivatives, the HOMO is typically localized over the electron-rich regions of the aromatic system, while the LUMO is distributed over the electron-withdrawing carboxylic acid group and the fused ring system. This distribution suggests that the molecule would be susceptible to electrophilic attack at the benzofuran ring and nucleophilic attack at the carboxylic acid moiety.
Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Benzofuran Carboxylic Acid Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.388 |
| LUMO | -2.198 |
| HOMO-LUMO Gap | 4.190 |
Note: The data presented is for a representative benzofuran-2-carboxylic acid derivative and is intended to provide a theoretical framework for 2-Hydroxydibenzofuran-3-carboxylic acid. jetir.org
Charge Distribution and Electrostatic Potentials
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov In these maps, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-deficient areas prone to nucleophilic attack.
For a molecule like this compound, the MEP would likely show a high electron density around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the furan (B31954) oxygen. Conversely, the hydrogen atom of the carboxylic acid and the regions around the carbon atoms of the carbonyl group would exhibit a positive electrostatic potential. This charge distribution is critical in understanding intermolecular interactions, such as hydrogen bonding.
Tautomeric Forms and Energetic Preferences
Tautomerism, the interconversion of structural isomers, is a possibility for this compound due to the presence of the hydroxyl group. The molecule could potentially exist in keto-enol tautomeric forms. Quantum chemical calculations can be employed to determine the relative energies of these tautomers, thereby predicting their equilibrium populations. In similar phenolic compounds, the enol form is generally more stable due to the aromaticity of the ring system. Computational studies would involve geometry optimization of the different tautomeric forms followed by a comparison of their electronic energies to identify the most stable isomer.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static but rather a dynamic interplay of various conformations. Conformational analysis and molecular dynamics simulations provide insights into the preferred shapes of a molecule and the energy barriers associated with transitions between them.
Preferred Conformations in Solution and Solid State
The preferred conformation of this compound would be influenced by a balance of steric and electronic effects, as well as intermolecular interactions in different phases. In the solid state, crystal packing forces and intermolecular hydrogen bonding would play a significant role in determining the conformation. For instance, many carboxylic acids form hydrogen-bonded dimers in the solid state. nih.gov
In solution, the conformational landscape might be more complex, with the molecule adopting several low-energy conformations. The orientation of the carboxylic acid group relative to the dibenzofuran (B1670420) ring system would be a key conformational feature. Theoretical studies on related benzofuran carboxylic acids have shown that different conformers can be obtained by the rotation of substituents with respect to the rigid ring system. researchgate.net
Rotational Barriers of Substituents
The rotation of the hydroxyl and carboxylic acid groups around their respective bonds is not entirely free and is associated with specific energy barriers. These rotational barriers can be calculated using computational methods by systematically changing the dihedral angle of the substituent and calculating the energy at each step.
For the carboxylic acid group, the rotation around the C-C bond connecting it to the dibenzofuran ring would likely have a noticeable energy barrier due to steric hindrance and the potential for intramolecular hydrogen bonding between the carboxylic acid and the adjacent hydroxyl group. The presence of a significant rotational barrier can lead to the existence of distinct conformers at room temperature. nih.gov Computational studies on similar aromatic carboxylic acids have quantified these barriers, providing a basis for understanding the dynamic behavior of this compound.
In-depth Computational and Theoretical Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the computational and theoretical properties of this compound. The detailed analyses requested in the user's outline—covering intermolecular interactions, reaction pathway elucidation, and molecular modeling—are not available for this specific compound in the public domain.
The topics for which no specific data could be retrieved include:
Molecular Modeling of Interactions with Receptor Sites or Enzymes:The scientific literature does not appear to contain molecular modeling studies, such as ligand-protein docking or pharmacophore modeling, focused specifically on this compound.
Pharmacophore Modeling and Ligand-Based Design Principles:There are no published pharmacophore models or ligand-based design studies derived from this compound.
While general computational methodologies for similar heterocyclic carboxylic acids exist, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct molecules. Therefore, the requested article with its specific, data-driven subsections cannot be generated at this time due to the absence of the necessary foundational research.
Prediction of Spectroscopic Signatures for Advanced Structural Elucidation
Computational chemistry serves as a powerful tool in modern analytical studies, offering the ability to predict the spectroscopic signatures of molecules like this compound. These theoretical predictions are invaluable for confirming molecular structures, interpreting complex experimental data, and guiding the analysis of newly synthesized or isolated compounds. nih.gov By employing methods such as Density Functional Theory (DFT), researchers can generate theoretical spectra that, when compared with experimental results, provide a high degree of confidence in structural assignments. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts for both ¹H and ¹³C nuclei can be calculated to aid in the assignment of experimental spectra. The process typically involves optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) followed by a Gauge-Independent Atomic Orbital (GIAO) calculation of NMR shielding tensors. nih.gov The resulting shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).
For this compound, predicted ¹H NMR shifts would clearly distinguish between the aromatic protons on the dibenzofuran core, the phenolic hydroxyl proton, and the highly deshielded carboxylic acid proton. libretexts.orglibretexts.org Similarly, ¹³C NMR predictions would identify the chemical shifts for the carbonyl carbon, the oxygen-substituted aromatic carbons, and the other carbons of the fused ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes based on computational chemistry principles.)
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 |
| ¹H | Hydroxyl (-OH) | ~9.5 |
| ¹H | Aromatic (H1) | ~8.0 |
| ¹H | Aromatic (H4) | ~7.8 |
| ¹H | Aromatic (H6, H7, H8, H9) | 7.2 - 7.6 |
| ¹³C | Carbonyl (-COOH) | 165 - 175 |
| ¹³C | C2 (-OH substituted) | ~150 |
| ¹³C | C3 (-COOH substituted) | ~120 |
| ¹³C | Aromatic (Oxygen-linked) | 145 - 155 |
| ¹³C | Aromatic (Unsubstituted) | 110 - 130 |
Infrared (IR) Spectroscopy
Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule's bonds. These calculations can accurately forecast the positions of key absorption bands, which correspond to specific functional groups. For this compound, the most characteristic predicted vibrations would include the O-H stretch of the carboxylic acid, which typically appears as a very broad band, and the sharp, strong C=O stretch of the carbonyl group. libretexts.orgyoutube.com Additional predicted frequencies would correspond to the phenolic O-H stretch, C-O stretches, and aromatic C-H and C=C bending and stretching vibrations. pressbooks.pub
Table 2: Predicted IR Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes based on computational chemistry principles.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch (Phenolic) | -OH | ~3500 | Medium, Sharp |
| O-H Stretch (Carboxylic Acid) | -COOH | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C=O Stretch (Carbonyl) | -COOH | 1680 - 1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | Ar-C=C | 1450 - 1600 | Medium-Strong |
| C-O Stretch | Ar-O / C-OH | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
While direct prediction of a full mass spectrum is complex, computational methods can be used to predict the mass of the molecular ion and to calculate the energies of potential fragmentation pathways. This helps in interpreting the results from techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For this compound, the molecular ion peak (M⁺) would be predicted based on its exact molecular formula. Key fragmentation events that could be computationally modeled include the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (-COOH), providing a theoretical fragmentation pattern to compare against experimental data.
Table 3: Predicted Key Mass Fragments for this compound (Note: These are hypothetical values for illustrative purposes based on computational chemistry principles.)
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 242.05 |
| [M - H₂O]⁺ | Loss of Water | 224.04 |
| [M - COOH]⁺ | Loss of Carboxyl Radical | 197.06 |
| [M - H₂O - CO]⁺ | Loss of Water and Carbon Monoxide | 196.04 |
UV-Visible Spectroscopy
The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. For a conjugated aromatic system like this compound, the calculations would predict several absorption maxima (λmax) in the UV region, characteristic of π → π* transitions within the fused ring system. researchgate.netresearchgate.net
Table 4: Predicted UV-Visible Absorption Maxima for this compound (Note: These are hypothetical values for illustrative purposes based on computational chemistry principles.)
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| S₀ → S₁ | ~340 |
| S₀ → S₂ | ~295 |
| S₀ → S₃ | ~250 |
Advanced Analytical Methodologies for Detection and Characterization of 2 Hydroxydibenzofuran 3 Carboxylic Acid in Complex Matrices
Chromatographic Separation Techniques (e.g., HPLC, GC, SFC) for Isolation and Quantification
Chromatographic methods are fundamental for the separation of 2-Hydroxydibenzofuran-3-carboxylic acid from complex matrices prior to its quantification and characterization. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.
A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 column to separate the compound based on its hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous solution containing an acid like phosphoric acid or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Gas Chromatography (GC) could also be employed, although it would likely require derivatization of the polar hydroxyl and carboxylic acid groups to increase the compound's volatility and thermal stability. Supercritical Fluid Chromatography (SFC) presents a modern alternative, offering fast separations with reduced solvent consumption, which can be advantageous for high-throughput analysis.
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (C18) |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS compatibility) |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Mode | Reverse Phase (RP) |
| Application | Analytical quantification and preparative separation |
Mass Spectrometry (e.g., HRMS, MS/MS) for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for the definitive structural confirmation of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The computed exact mass of this compound (C13H8O4) is 228.0423 Da. nih.gov
Tandem mass spectrometry (MS/MS), often coupled with a chromatographic inlet (e.g., LC-MS/MS), is used to study the fragmentation pathways of the molecule. While specific MS/MS studies on this exact compound are not widely published, predictable fragmentation patterns for carboxylic acids include the loss of water (M-18), carbon monoxide (M-28), and the carboxyl group (M-45). libretexts.orgyoutube.com The stable dibenzofuran (B1670420) ring system would likely remain intact or undergo characteristic ring fissions under higher collision energies. Analysis of these fragmentation patterns provides a structural fingerprint, confirming the identity of the analyte and helping to distinguish it from isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, both ¹H and ¹³C NMR are fundamental for structural verification. nih.gov
The ¹H NMR spectrum would feature distinct signals for the aromatic protons on the dibenzofuran core, with their chemical shifts and coupling patterns revealing their substitution pattern. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (typically 10-12 ppm), a characteristic feature for this functional group. libretexts.orglibretexts.org The hydroxyl proton signal would also be present.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (typically 160-180 ppm) and the carbons of the aromatic rings, including those bonded to the hydroxyl group and the ether linkage. libretexts.orglibretexts.org
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are necessary for unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbons and more distant carbons, respectively. This data is crucial for confirming the precise substitution pattern of the hydroxyl and carboxylic acid groups on the dibenzofuran skeleton.
Solid-State NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, which dictate the crystal packing. It can also be used to identify and characterize different polymorphic forms of the compound, which may exhibit different physical properties.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10 - 12 (broad singlet) libretexts.orglibretexts.org |
| ¹H | Aromatic (Ar-H) | ~7.0 - 8.5 |
| ¹H | Hydroxyl (-OH) | Variable, depends on solvent and concentration |
| ¹³C | Carboxylic Acid (C=O) | 160 - 180 libretexts.orglibretexts.org |
| ¹³C | Aromatic (Ar-C) | ~110 - 160 |
Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions (e.g., FTIR, Raman, UV-Vis)
Vibrational and electronic spectroscopy techniques provide complementary information about the functional groups and conjugated systems within the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to polar functional groups. The FTIR spectrum of this compound, typically measured on a KBr wafer, would be dominated by characteristic absorptions. nih.gov A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is expected, arising from the hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org The hydroxyl O-H stretch would also appear in this region. A strong C=O stretching absorption from the carboxylic acid would be prominent around 1700 cm⁻¹. Other key bands include C-O stretching and aromatic C=C and C-H vibrations. acs.org
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, as it is more sensitive to non-polar bonds and symmetric vibrations. eag.com It would be particularly useful for characterizing the vibrations of the dibenzofuran carbon skeleton (C-C and C=C bonds). covalentmetrology.comsurfacesciencewestern.com The combination of FTIR and Raman provides a more complete vibrational profile of the molecule. eag.com
UV-Visible (UV-Vis) Spectroscopy: Due to the extensive conjugated π-electron system of the dibenzofuran core, this compound is expected to absorb ultraviolet light. While simple carboxylic acids absorb around 210 nm, which is often not useful, the dibenzofuran chromophore will result in more distinct and informative absorption bands at higher wavelengths. libretexts.org Studies on related benzofuran (B130515) compounds show absorption bands typically above 280 nm. researchgate.net The position and intensity of these bands are sensitive to the solvent and the electronic effects of the hydroxyl and carboxyl substituents.
| Technique | Vibration/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| FTIR | O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (very broad) libretexts.orglibretexts.org |
| FTIR | C=O Stretch (Carboxylic Acid) | ~1700 |
| FTIR | C-O Stretch | 1200 - 1300 |
| FTIR/Raman | Aromatic C=C Stretch | 1400 - 1600 |
| Raman | Dibenzofuran Ring Vibrations | Characteristic fingerprint region |
| UV-Vis | π → π* Transitions | >280 nm researchgate.net |
Development of Novel Sensor Technologies for Selective Detection
The development of novel sensor technologies for the selective detection of specific organic molecules like this compound is a burgeoning field of analytical chemistry. The primary goal is to create devices that can identify and quantify a target analyte with high precision, even in the presence of other structurally similar compounds. Research into sensors for related heterocyclic compounds, such as dibenzofuran and its derivatives, paves the way for the conceptualization and development of sensors tailored for this compound. These can be broadly categorized into electrochemical sensors and optical (fluorescent) chemosensors.
Electrochemical Sensors:
Electrochemical sensors have emerged as a promising platform for the detection of various organic pollutants due to their high sensitivity, rapid response, and potential for miniaturization. researchgate.netmdpi.com A notable development in this area is the creation of a label-free electrochemical sensor for the detection of dibenzofuran (DBF), the core structure of this compound. researchgate.net This sensor utilizes nanofibrous manganese dioxide (α-MnO₂) as a receptor material. researchgate.net The detection mechanism is based on electrochemical impedance spectroscopy, which measures the change in electrical impedance at the electrode-solution interface upon the interaction of the target analyte with the receptor. researchgate.net The oxidation of dibenzofuran on the α-MnO₂ surface leads to a quantifiable change in the electron transfer kinetics, which correlates to the concentration of the analyte. researchgate.net
This approach could be theoretically adapted for this compound. The presence of the hydroxyl and carboxylic acid functional groups on the dibenzofuran skeleton would likely influence the electrochemical behavior of the molecule, potentially offering a unique electrochemical signature that could be exploited for selective detection. The sensor's selectivity could be further enhanced by modifying the electrode surface with materials that have a specific affinity for the hydroxyl or carboxylic acid moieties.
Fluorescent Chemosensors:
Fluorescent chemosensors are another powerful tool for the detection of organic molecules. chemisgroup.us These sensors are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding with a specific analyte. chemisgroup.us Research has been conducted on benzofuran-based fluorescent dye molecules for the design of optical sensors. chemisgroup.us For instance, a benzofuran derivative has been used as a sensing agent in a fiber optic sensor, demonstrating the viability of this structural motif in sensor design. chemisgroup.us
For this compound, a fluorescent chemosensor could be designed by incorporating the dibenzofuran core into a larger molecular structure that includes a fluorophore and a specific binding site for the hydroxyl and carboxylic acid groups. The interaction of the target molecule with the chemosensor would modulate the fluorescence output, providing a measurable signal. The high sensitivity of fluorescence spectroscopy could enable the detection of very low concentrations of the analyte. chemisgroup.us
Research Findings on a Structurally Related Compound:
To illustrate the potential for developing sensitive detection methods for complex dibenzofuran derivatives, a study on the quantification of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol in plasma is particularly relevant. nih.gov This research employed a reversed-phase liquid chromatographic method with electrochemical detection (ED). nih.gov The inherent electrochemical activity of the dihydrobenzofuranol allowed for its direct detection at an oxidation potential of +0.55 V. nih.gov The method demonstrated high sensitivity, with a limit of detection of 0.2 ng/ml in plasma, and was successfully applied to analyze samples from human clinical studies. nih.gov This underscores the feasibility of using electrochemical methods for the sensitive and selective detection of complex benzofuran and, by extension, dibenzofuran derivatives in challenging biological matrices.
The table below summarizes the performance of electrochemical sensors for dibenzofuran and a related dihydrobenzofuranol, providing a benchmark for the potential development of a sensor for this compound.
Interactive Data Table: Performance of Electrochemical Sensors for Dibenzofuran and a Related Derivative
| Analyte | Sensor Type | Detection Method | Matrix | Limit of Detection (LOD) | Linear Range | Reference |
| Dibenzofuran | α-MnO₂ Nanofiber-based | Electrochemical Impedance Spectroscopy | Aqueous Solution | 1.22 nM | 10⁻² nM - 10⁶ nM | researchgate.net |
| 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol | Liquid Chromatography with Electrochemical Detection | Amperometry | Human Plasma | 0.2 ng/ml | 0.5 - 20 ng/ml | nih.gov |
Supramolecular Chemistry and Materials Science Applications of 2 Hydroxydibenzofuran 3 Carboxylic Acid
Hydrogen Bonding Networks and Crystal Engineering
The presence of both a hydrogen bond donor (hydroxyl group) and a group that contains both a donor and an acceptor (carboxylic acid) allows for the formation of robust and predictable hydrogen bonding networks, a cornerstone of crystal engineering. nih.gov
The hydroxyl and carboxylic acid moieties on the dibenzofuran (B1670420) scaffold are anticipated to be primary directors in the assembly of crystalline architectures. The carboxylic acid group, in particular, is well-known for forming strong dimeric synthons through O-H···O hydrogen bonds. mdpi.com Furthermore, the hydroxyl group can participate in hydrogen bonding with the carboxylic acid of a neighboring molecule or with another hydroxyl group, leading to the formation of extended one-, two-, or even three-dimensional networks.
In analogous systems, such as 1-benzofuran-2-carboxylic acid, the carboxylic acid group has been shown to form strong hydrogen bonds that dictate the crystal packing. researchgate.net These interactions, coupled with π-π stacking of the aromatic rings, lead to well-defined, one-dimensional zig-zag architectures. researchgate.net It is highly probable that 2-Hydroxydibenzofuran-3-carboxylic acid would exhibit similar supramolecular arrangements, with the added complexity and potential for varied network topologies offered by the hydroxyl group. The interplay between the different hydrogen bonding groups can lead to the formation of specific, recurring patterns known as supramolecular synthons.
Table 1: Potential Supramolecular Synthons in this compound
| Synthon Type | Interacting Groups | Resulting Motif |
|---|---|---|
| Homosynthon | Carboxylic acid --- Carboxylic acid | Dimer |
| Heterosynthon | Carboxylic acid --- Hydroxyl | Chain/Sheet |
This table presents theoretically possible synthons based on the functional groups of the molecule.
Co-crystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering the chemical identity of the active molecule. Given its hydrogen bonding capabilities, this compound is an excellent candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups.
Potential co-formers could include pyridines, amides, and other molecules with hydrogen bond accepting sites. For instance, the carboxylic acid group of this compound could form a robust heterosynthon with the nitrogen atom of a pyridine (B92270) ring. nih.gov Similarly, co-crystallization with molecules containing hydroxyl or amide groups could lead to the formation of extended hydrogen-bonded networks with tailored architectures and properties. Studies on dihydroxybenzoic acids have demonstrated that the substitution pattern of hydroxyl groups influences the resulting hydrogen-bonding motifs in co-crystals. nih.gov
Table 2: Examples of Co-crystallization with Carboxylic Acids from Literature
| Carboxylic Acid | Co-former | Key Interaction | Reference |
|---|---|---|---|
| 4-Hydroxybenzoic acid | Acetazolamide | Carboxylic acid···amide heterosynthon | nih.gov |
| Dihydroxybenzoic acids | Pyrazinamide | Carboxylic acid···amide heterosynthon | nih.gov |
Self-Assembly Processes in Solution and at Interfaces
The self-assembly of molecules in solution and at interfaces is a key process in the bottom-up fabrication of functional nanomaterials. The structure of this compound, with its hydrophobic dibenzofuran core and hydrophilic hydroxyl and carboxylic acid groups, suggests a propensity for amphiphilic behavior.
While there is no specific research on the micellar or vesicular formation of this compound, its amphiphilic nature suggests that it could self-assemble into such structures in aqueous solutions under appropriate conditions of pH and concentration. The deprotonation of the carboxylic acid group at higher pH would increase its hydrophilicity, potentially leading to the formation of micelles or vesicles where the hydrophobic dibenzofuran tails are sequestered from the aqueous environment. The critical micelle concentration (CMC) would be a key parameter to determine for characterizing this behavior.
The functional groups of this compound also make it a candidate for surface modification and the formation of thin films. The carboxylic acid group can anchor the molecule to various substrates, such as metal oxides, through the formation of coordinate bonds. This could enable the formation of self-assembled monolayers (SAMs) on surfaces, which can be used to tailor the surface properties, such as wettability and chemical reactivity. The aromatic nature of the dibenzofuran core could also facilitate π-π stacking interactions between adsorbed molecules, leading to the formation of ordered thin films.
Utilization as a Building Block in Advanced Materials
The bifunctional nature of this compound, possessing both a reactive carboxylic acid and a hydroxyl group, makes it a versatile building block for the synthesis of advanced materials.
The carboxylic acid can be used as a linker in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline porous materials with a wide range of applications, including gas storage and separation, catalysis, and sensing. The dibenzofuran backbone would provide rigidity to the framework, while the hydroxyl group could be a site for post-synthetic modification, allowing for the tuning of the MOF's properties.
Furthermore, this compound could be used as a monomer in the synthesis of polyesters or other polymers. The combination of the rigid aromatic core and the flexible polymer chains could lead to materials with interesting thermal and mechanical properties. While the direct polymerization of this specific molecule has not been reported, related benzofuran (B130515) derivatives have been explored for the synthesis of functional polymers.
Table 3: Potential Applications of this compound in Materials Science
| Material Class | Role of this compound | Potential Properties/Applications |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic Linker | Porosity, Catalysis, Gas Storage |
| Polymers (e.g., Polyesters) | Monomer | Thermal Stability, Mechanical Strength |
Polymer and Copolymer Synthesis
A comprehensive search of the scientific literature reveals no specific studies detailing the use of this compound as a monomer for the synthesis of polymers or copolymers.
Theoretically, the molecule's bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group, makes it a prime candidate for polycondensation reactions. It could potentially undergo self-polycondensation to form a homopolyester. Alternatively, it could be incorporated as a co-monomer with other diacids, diols, or diamines to create a variety of copolymers, such as polyesters, polyamides, or poly(ester-amide)s. The rigid dibenzofuran unit would be expected to impart high thermal stability and potentially unique photophysical properties to the resulting polymer backbone.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Potential Co-monomer(s) | Expected Polymer Backbone Feature |
|---|---|---|
| Homopolyester | None (self-polycondensation) | Dibenzofuran-based ester linkages |
| Copolyester | Diols (e.g., ethylene (B1197577) glycol) or Diacids (e.g., terephthalic acid) | Alternating dibenzofuran and aliphatic/aromatic units |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
There are no specific reports in the scientific literature on the utilization of this compound as an organic linker molecule for the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).
The structural characteristics of this compound make it a highly suitable candidate for a linker in these porous crystalline materials. The carboxylic acid group can readily coordinate with metal ions or clusters to form the nodes of a MOF. The hydroxyl group offers an additional coordination site, potentially leading to MOFs with higher connectivity and unique topologies. For COFs, which are built from covalent bonds, both the hydroxyl and carboxylic acid groups could be modified or used directly in condensation reactions (e.g., boronate ester or imine formation) with complementary linkers to form extended, porous networks. The inherent rigidity and planarity of the dibenzofuran core are desirable for creating well-defined, permanent porosity.
Incorporation into Hybrid Materials and Nanostructures
No specific research has been published on the incorporation of this compound into hybrid materials or nanostructures.
Based on its functional groups, the compound could serve as a versatile surface modifier or a component in composite materials. The carboxylic acid can be used to anchor the molecule to the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO), quantum dots, or carbon nanotubes. This functionalization could be used to tune the surface properties of the nanomaterials, improve their dispersibility in various media, or impart the photoluminescent properties of the dibenzofuran core to the nanostructure.
Host-Guest Chemistry and Molecular Recognition Phenomena
Specific studies on the role of this compound in host-guest chemistry or as a synthetic receptor for molecular recognition are not available in the current scientific literature.
The combination of a hydrogen bond donor (hydroxyl group) and a hydrogen bond donor/acceptor (carboxylic acid group) on a rigid, aromatic platform provides the fundamental elements for molecular recognition. The molecule could potentially act as a host for small molecules capable of forming complementary hydrogen bonds. The defined geometry of the functional groups could allow for selective binding of specific guest molecules. Furthermore, the fluorescent nature of the dibenzofuran core could be exploited for sensing applications, where the binding of a guest molecule might induce a detectable change in the fluorescence emission (e.g., intensity or wavelength).
Table 2: Potential Supramolecular Interactions of this compound
| Functional Group | Potential Interacting Species | Type of Interaction |
|---|---|---|
| Carboxylic Acid | Amines, Amides, Pyridines | Hydrogen Bonding, Proton Transfer |
| Hydroxyl Group | Carbonyls, Ethers, Carboxylates | Hydrogen Bonding |
Development of Smart Materials Responsive to External Stimuli
There is no published research detailing the use of this compound in the development of smart materials that respond to external stimuli.
Dibenzofuran and its derivatives are known for their photophysical properties, including fluorescence, which is a key feature in many smart materials. biointerfaceresearch.com The functional groups on this compound could serve as triggers for a stimuli-responsive system. For example, deprotonation of the carboxylic acid or hydroxyl group in response to a change in pH would alter the electronic structure of the molecule, likely leading to a change in its fluorescence (halochromism). Similarly, coordination of the functional groups with specific metal ions could modulate the luminescent output, forming the basis of a sensor for those ions. If incorporated into a polymer or gel, these changes could also trigger macroscopic responses, such as swelling or shrinking.
Environmental Chemistry and Degradation Pathways of 2 Hydroxydibenzofuran 3 Carboxylic Acid
Biotic Degradation Mechanisms and Microbial Metabolism
Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of aromatic compounds from the environment. The degradation of dibenzofuran (B1670420) has been extensively studied and serves as a model for understanding the potential fate of its derivatives. nih.govresearchgate.net
The microbial degradation of dibenzofuran is typically initiated by an enzymatic attack catalyzed by dioxygenases. The most common pathway involves an angular dioxygenation at the 4 and 4a positions, adjacent to the ether bridge. researchgate.net This reaction is carried out by a multi-component enzyme system, dibenzofuran 4,4a-dioxygenase. This initial step leads to the formation of an unstable hemiacetal which spontaneously rearomatizes to form 2,2′,3-trihydroxybiphenyl.
This trihydroxylated intermediate then undergoes meta-cleavage of the aromatic ring by an extradiol dioxygenase. The resulting ring-fission product is further metabolized by a hydrolase to yield salicylic (B10762653) acid and a C5-keto acid. Salicylic acid is a key intermediate that can be further degraded through various central metabolic pathways. The presence of the hydroxyl and carboxylic acid groups on 2-Hydroxydibenzofuran-3-carboxylic acid is likely to influence this degradation pathway, potentially making the compound more susceptible to initial enzymatic attack. researchgate.net
Table 2: Key Enzymes in the Microbial Degradation of Dibenzofuran
| Enzyme | Reaction Catalyzed | Substrate | Product |
| Dibenzofuran 4,4a-dioxygenase | Angular dioxygenation | Dibenzofuran | 2,2′,3-trihydroxybiphenyl |
| 2,2′,3-trihydroxybiphenyl dioxygenase | meta-Ring cleavage | 2,2′,3-trihydroxybiphenyl | 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid |
| HOPDA hydrolase | Hydrolysis | 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid | Salicylic acid + 2-oxopent-4-enoate |
This table outlines the enzymatic pathway for the parent compound, dibenzofuran, which serves as a model for the degradation of its derivatives.
Based on the established degradation pathway of dibenzofuran, several key metabolites can be predicted for the microbial metabolism of this compound. Following the initial angular dioxygenation and subsequent ring cleavage, the primary aromatic metabolite would likely be a substituted salicylic acid derivative. The hydroxyl and carboxylic acid groups of the parent molecule would be retained on this intermediate. This substituted salicylic acid would then be further degraded, likely through hydroxylation and subsequent ring cleavage.
Table 3: Predicted Microbial Metabolites from the Degradation of the Dibenzofuran Ring System
| Parent Compound | Initial Product | Key Intermediate |
| Dibenzofuran | 2,2′,3-trihydroxybiphenyl | Salicylic acid |
This table shows the progression of metabolites from the degradation of the core dibenzofuran structure.
The inherent biodegradability of the dibenzofuran structure suggests that this compound could be a target for bioremediation strategies in contaminated environments. The presence of the hydroxyl and carboxylic acid groups may render the molecule more water-soluble and potentially more bioavailable to microorganisms compared to unsubstituted dibenzofuran.
A conceptual bioremediation strategy would involve the enrichment and application of microbial consortia or specific bacterial strains capable of degrading aromatic compounds. These microorganisms would likely utilize the angular dioxygenase pathway to initiate the breakdown of the molecule. The ultimate goal of bioremediation is the complete mineralization of the organic contaminant to carbon dioxide, water, and inorganic salts. The degradation of this compound would conceptually follow a pathway that transforms the complex aromatic structure into simpler, non-toxic intermediates that can enter central microbial metabolism.
Environmental Fate and Transport Considerations (from a chemical transformation perspective)
The environmental persistence and transformation of this compound are governed by a combination of biotic and abiotic processes. As a member of the dibenzofuran family, its fate is influenced by the inherent stability of the fused ring structure, while the hydroxyl and carboxylic acid functional groups provide reactive sites for chemical and biological degradation.
Biotic Degradation:
Microbial degradation is a primary pathway for the environmental breakdown of dibenzofurans. While specific studies on this compound are limited, extensive research on the parent compound, dibenzofuran, provides a strong model for its likely metabolic fate. Bacteria, particularly from the genera Sphingomonas and Staphylococcus, are known to mineralize dibenzofuran. nih.govnih.govnih.gov
The degradation is typically initiated by a dioxygenase enzyme that attacks the angular position adjacent to the ether bridge. nih.gov This enzymatic action results in the formation of unstable dihydroxylated intermediates that spontaneously undergo ring cleavage. nih.govnih.gov This initial step is crucial as it breaks open the stable furan (B31954) ring, making the molecule more susceptible to further degradation.
Subsequent enzymatic steps lead to the formation of various metabolites. For dibenzofuran, key intermediates include salicylic acid and gentisic acid. nih.govnih.gov Given that this compound already possesses a hydroxyl group and a carboxylic acid group on one of the benzene (B151609) rings, it may represent an intermediate in the degradation of dibenzofuran itself or be metabolized through a similar pathway. The degradation pathway for dibenzofuran by Sphingomonas sp. involves the formation of 2,2',3-trihydroxybiphenyl, which is then cleaved and hydrolyzed to salicylic acid. nih.gov It is plausible that this compound would enter a similar cascade of enzymatic reactions, leading to the cleavage of the aromatic rings and eventual mineralization to carbon dioxide and water.
Abiotic Degradation:
Abiotic processes, primarily photolysis and oxidation by atmospheric radicals, also contribute to the transformation of dibenzofuran derivatives.
Photodegradation: Dibenzofurans can undergo photochemical transformation when exposed to sunlight. researchgate.net The presence of a hydroxyl group on the aromatic ring of this compound may enhance its light-absorbing properties, potentially increasing its susceptibility to photodegradation compared to the parent dibenzofuran. Photochemical reactions can lead to the formation of various transformation products through mechanisms such as photooxidation or rearrangement. researchgate.netpsu.edu
Atmospheric Oxidation: In the atmosphere, gas-phase reactions with hydroxyl radicals (•OH) are a significant removal pathway for many organic pollutants, including polychlorinated dibenzofurans. acs.org The rate of this reaction is dependent on the structure of the molecule. The electron-donating nature of the hydroxyl group in this compound would likely make the aromatic ring more susceptible to electrophilic attack by hydroxyl radicals, leading to the formation of further hydroxylated products or ring-opened compounds.
The table below summarizes the potential transformation pathways for this compound.
| Transformation Pathway | Description | Potential Products | Key Influencing Factors |
| Microbial Biodegradation | Enzymatic attack, primarily by bacteria (e.g., Sphingomonas sp.), involving dioxygenation and meta-cleavage of the aromatic rings. | Catechols, Salicylates, Ring-cleavage products, CO2, H2O | Presence of adapted microbial consortia, Oxygen levels, pH, Temperature |
| Photodegradation | Direct or indirect transformation initiated by the absorption of solar radiation (UV light). | Hydroxylated derivatives, Quinones, Ring-opened products | Wavelength and intensity of light, Presence of photosensitizers in water/soil |
| Atmospheric Oxidation | Gas-phase reaction with hydroxyl radicals (•OH) and other atmospheric oxidants. | Further hydroxylated compounds, Nitrated derivatives, Ring-cleavage products | Concentration of atmospheric oxidants, Vapour pressure of the compound |
Analytical Methodologies for Environmental Monitoring and Transformation Product Identification
The effective monitoring of this compound and its degradation products in environmental matrices such as water, soil, and air requires sensitive and selective analytical methods. The dual functionality of the molecule—a polycyclic aromatic core and a polar carboxylic acid group—necessitates specific approaches for extraction, separation, and detection.
Sample Preparation:
The first step in analysis involves extracting the target analyte from the environmental matrix. Solid-phase extraction (SPE) is a commonly used technique for aqueous samples, offering concentration and clean-up in a single step. semanticscholar.org For soil and sediment, accelerated solvent extraction (ASE) can be employed. semanticscholar.org
Chromatographic Separation and Detection:
Due to the complexity of environmental samples, chromatographic separation is essential prior to detection. The two primary techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): GC offers high-resolution separation for volatile and semi-volatile compounds. However, the high polarity and low volatility of this compound, due to its hydroxyl and carboxylic acid groups, make direct GC analysis challenging. colostate.edu Therefore, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives. colostate.edugcms.cz
Derivatization: Common methods include esterification of the carboxylic acid group (e.g., methylation) and silylation of the hydroxyl group. colostate.eduresearchgate.net These reactions decrease the polarity and increase the thermal stability of the analyte, improving its chromatographic behavior. gcms.cz
Detection: Mass spectrometry (MS) is the preferred detector due to its high sensitivity and ability to provide structural information for definitive identification of the parent compound and its transformation products. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS) or Fluorescence Detection (FLD): HPLC is well-suited for the analysis of polar and thermally labile compounds, often eliminating the need for derivatization. nih.gov
Separation: Reversed-phase HPLC is typically used, where a nonpolar stationary phase separates compounds based on their hydrophobicity.
Detection:
Fluorescence Detection (FLD): The aromatic structure of dibenzofuran imparts native fluorescence, allowing for highly sensitive and selective detection. semanticscholar.orgepa.gov This is particularly useful for quantifying hydroxylated metabolites of polycyclic aromatic compounds. epa.gov
Mass Spectrometry (MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for environmental analysis. researchgate.netnih.gov It provides excellent sensitivity and selectivity and is capable of identifying and quantifying a wide range of metabolites and degradation products in complex matrices. researchgate.netusda.gov
The following table provides a comparison of the primary analytical techniques for monitoring this compound.
| Technique | Principle | Advantages | Disadvantages/Considerations | Typical Detection Limits |
| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection. | High separation efficiency; Provides structural information for identification. | Requires derivatization, which adds time and potential for error. colostate.edu | Low ng/L to pg/L (with derivatization and selective ion monitoring) |
| HPLC-FLD | Separation by liquid chromatography, detection based on native fluorescence of the aromatic system. | High sensitivity and selectivity for fluorescent compounds; No derivatization needed. epa.gov | Not all transformation products may be fluorescent; Less structural information than MS. | Low ng/L |
| LC-MS/MS | Separation by liquid chromatography, followed by tandem mass spectrometry for detection and quantification. | High sensitivity and selectivity; No derivatization usually needed; Excellent for identifying unknown metabolites. nih.gov | Matrix effects can cause ion suppression or enhancement. nih.gov | pg/L to low ng/L |
Future Research Directions and Challenges in the Chemistry of 2 Hydroxydibenzofuran 3 Carboxylic Acid
Exploration of Unconventional Reactivity and Novel Transformations
The reactivity of 2-Hydroxydibenzofuran-3-carboxylic acid is largely dictated by the interplay of its three key components: the aromatic dibenzofuran (B1670420) backbone, the electron-donating hydroxyl group, and the electron-withdrawing carboxylic acid group. Future research should venture beyond predictable electrophilic aromatic substitutions and explore more unconventional reactivity patterns.
Key Areas for Exploration:
C-H Activation: The dibenzofuran core possesses multiple C-H bonds that are ripe for selective functionalization. Future studies should focus on developing catalytic systems, likely employing transition metals like palladium, rhodium, or ruthenium, to achieve site-selective C-H activation. rsc.org This would enable the direct introduction of a wide array of functional groups, bypassing traditional multi-step synthetic sequences.
Decarboxylative Cross-Coupling: The carboxylic acid moiety can serve as a synthetic handle for novel transformations. Investigating decarboxylative cross-coupling reactions could provide a powerful method for forging new carbon-carbon or carbon-heteroatom bonds at the 3-position, opening avenues to a diverse range of derivatives.
Phenolic Hydroxyl Group Manipulation: The hydroxyl group can be leveraged for more than just simple etherification or esterification. Its directing effect in electrophilic substitutions can be further exploited. Moreover, its potential to participate in oxidative coupling reactions or act as a ligand for metal catalysts warrants deeper investigation.
Photocatalysis and Electrochemistry: The application of visible-light photocatalysis and electrochemical methods could unlock novel reaction pathways that are inaccessible under thermal conditions. researchgate.net These green and sustainable techniques could facilitate unique transformations of the dibenzofuran scaffold.
Development of Highly Efficient and Sustainable Synthetic Methodologies
While general methods for the synthesis of dibenzofurans exist, the development of highly efficient, atom-economical, and environmentally benign routes to this compound and its derivatives remains a significant challenge. biointerfaceresearch.comorganic-chemistry.org
Future Synthetic Strategies Should Focus On:
One-Pot and Tandem Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel without the isolation of intermediates would significantly improve efficiency and reduce waste.
Catalyst-Free Approaches: Exploring catalyst-free methods, such as those utilizing flow chemistry or microwave irradiation, could lead to more sustainable and cost-effective syntheses. researchgate.net
Bio-inspired Synthesis: Investigating enzymatic or biomimetic approaches for the construction of the dibenzofuran core could offer highly selective and environmentally friendly alternatives to traditional chemical methods. acs.org
Renewable Starting Materials: A long-term goal should be the development of synthetic routes that utilize renewable feedstocks, moving away from petroleum-based starting materials.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| C-H Activation | High atom economy, direct functionalization | Catalyst cost and toxicity, regioselectivity control |
| Decarboxylative Coupling | Versatility in bond formation | Substrate scope limitations, harsh reaction conditions |
| Photocatalysis | Mild reaction conditions, unique reactivity | Scalability, quantum yield optimization |
| Biocatalysis | High selectivity, environmentally benign | Enzyme stability and availability, substrate specificity |
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in accelerating research on this compound. nih.gov Theoretical modeling can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, guiding experimental design and interpretation. rsc.orgnih.gov
Key Areas for Theoretical Investigation:
Reaction Mechanism Elucidation: DFT calculations can be employed to map out the potential energy surfaces of proposed reactions, helping to understand reaction mechanisms and predict the feasibility of novel transformations. nih.gov
Spectroscopic Property Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis), aiding in the characterization of new derivatives.
Rational Design of Functional Molecules: Computational screening can be used to predict the properties of virtual libraries of this compound derivatives, identifying promising candidates for specific applications, such as in organic electronics or as bioactive agents. nih.gov
Intermolecular Interactions: Modeling the non-covalent interactions of this compound can aid in the design of supramolecular assemblies and crystal engineering.
Design of Next-Generation Supramolecular Assemblies and Functional Materials
The rigid, planar structure of the dibenzofuran core, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups, makes this compound an excellent building block for the construction of supramolecular assemblies and functional materials. nih.gov
Future Research in this Area Should Target:
Crystal Engineering: Systematically studying the crystallization behavior of this compound and its derivatives to create well-defined crystalline architectures with desired properties, such as porosity or non-linear optical activity. researchgate.net
Liquid Crystals: By attaching appropriate mesogenic units, it may be possible to design liquid crystalline materials based on this dibenzofuran scaffold.
Organic Light-Emitting Diodes (OLEDs): Dibenzofuran derivatives have shown promise as host materials in phosphorescent OLEDs. nih.govresearchgate.net Future work could focus on synthesizing derivatives of this compound with tailored electronic properties for use in next-generation display and lighting technologies.
Sensors: The functional groups on the molecule could be modified to act as binding sites for specific analytes, leading to the development of novel chemical sensors.
Addressing Challenges in the Scalability and Applicability of Research Findings
A crucial aspect of future research will be to bridge the gap between laboratory-scale discoveries and practical applications. This involves addressing the challenges associated with the scalability of synthetic processes and demonstrating the real-world utility of the developed materials.
Key Challenges and Future Directions:
Scalable Synthesis: Many modern synthetic methods, while elegant, are not easily scalable. Future research must focus on developing robust and cost-effective synthetic routes that can be implemented on an industrial scale.
Process Optimization: Detailed process optimization studies will be necessary to maximize yields, minimize waste, and ensure the economic viability of any potential applications.
Material Processing and Device Fabrication: For applications in materials science, significant effort will be required to develop methods for processing the synthesized compounds into thin films, fibers, or other desired forms and integrating them into functional devices.
Interdisciplinary Collaboration: Overcoming these challenges will necessitate close collaboration between synthetic chemists, chemical engineers, materials scientists, and physicists to translate fundamental research into tangible technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-hydroxydibenzofuran-3-carboxylic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves cyclization of substituted phenolic precursors or functionalization of dibenzofuran scaffolds. For example, highlights multi-step synthesis of benzofuran-carboxylic acid derivatives using Suzuki-Miyaura coupling or Friedel-Crafts acylation. Key parameters include temperature control (e.g., 80–120°C for cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and catalysis (e.g., Pd for cross-coupling). Optimization requires monitoring via TLC or HPLC and adjusting stoichiometry to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR () identify substituent positions and hydrogen bonding. For example, hydroxyl protons may appear as broad peaks at δ 10–12 ppm.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 228.206 for C13H8O4 as in ).
- X-ray Diffraction : SHELX programs ( ) resolve crystal structures, particularly for assessing hydrogen-bonding networks and planarity of the dibenzofuran core. Refinement protocols in SHELXL improve accuracy for twinned or high-resolution data .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical spectral data for this compound derivatives?
- Methodological Answer : reports deviations in NMR chemical shifts (e.g., calculated vs. observed δ values for aromatic protons). To address this:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict shifts, accounting for solvent effects and tautomerism.
- Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign ambiguous signals.
- Cross-validate with X-ray data to verify molecular geometry and substituent orientation .
Q. What strategies are effective in improving the solubility of this compound for biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility ().
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or glycosyl moieties) via esterification or amidation ( ).
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~3–4) in neutral buffers to increase aqueous solubility .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 for oxidation studies).
- Reactivity Descriptors : Calculate Fukui indices (via Gaussian or ORCA) to identify nucleophilic/electrophilic sites on the dibenzofuran core.
- MD Simulations : Assess stability of metal complexes (e.g., with transition metals) under physiological conditions .
Q. What experimental approaches are recommended to assess the ecological impact of this compound?
- Methodological Answer :
- Persistence Testing : Use OECD 301 biodegradation assays to measure half-life in soil/water.
- Toxicity Profiling : Conduct Daphnia magna or algal growth inhibition tests (EC50/LC50) as per , which notes data gaps for related furans.
- Bioaccumulation : LogP calculations (e.g., using ACD/Labs) predict partitioning behavior; experimental validation via octanol-water partitioning .
Data Contradiction Analysis
Q. How should researchers address conflicting CAS registry numbers for this compound (e.g., 107-36-8 vs. 118-36-5)?
- Methodological Answer :
- Analytical Confirmation : Use HPLC-MS to compare retention times and fragmentation patterns with authenticated standards.
- Structural Elucidation : Perform X-ray crystallography ( ) or 2D NMR to distinguish between isomers (e.g., 2-hydroxy vs. 3-hydroxy substitution).
- Database Cross-Referencing : Verify via PubChem or Reaxys, noting that lists 107-36-8, while cites 118-36-5 for a structurally similar compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
